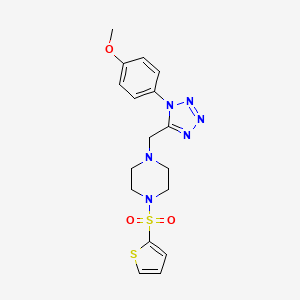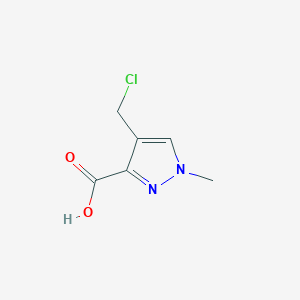
4-(Chloromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative, a class of compounds known for their varied chemical and biological activities. Pyrazole derivatives are synthesized for applications across multiple scientific domains due to their structural uniqueness and functional versatility.
Synthesis Analysis
The synthesis of related pyrazole derivatives involves regiospecific reactions, where the precise control of reactants and conditions determines the regioisomer obtained. Techniques such as single-crystal X-ray analysis are critical for unambiguous structure determination, highlighting the complexity of synthesizing specific pyrazole compounds (Kumarasinghe, Hruby, & Nichol, 2009). Electrosynthesis methods also offer pathways to chlorosubstituted pyrazolecarboxylic acids, demonstrating the influence of substituents and their positions on the yield and efficiency of chlorination reactions (Lyalin, Petrosyan, & Ugrak, 2009).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is critical for understanding their properties and applications. Studies utilizing X-ray diffraction complemented by density-functional-theory (DFT) calculations provide insights into the conformational and electronic structure of these compounds, revealing the stability of various tautomeric forms and their relative Gibbs free energies (Shen et al., 2012).
Chemical Reactions and Properties
The functionalization of pyrazole derivatives introduces a variety of chemical behaviors, as evidenced by reactions involving acid chlorides and diamines to yield carboxamides and carboxylates. The outcomes of these reactions are influenced by the nature of the reactants and the reaction conditions, highlighting the versatility of pyrazole derivatives in chemical synthesis (Yıldırım, Kandemirli, & Demir, 2005).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as their crystalline structure and hydrogen bonding patterns, are key to their function and applications. Studies have shown that these compounds can form complex hydrogen-bonded frameworks and exhibit polymorphism, which affects their stability and reactivity (Infantes et al., 2013).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including their reactivity and interaction with various substrates, are central to their utility in synthetic chemistry. For instance, the electrosynthesis approach to chlorosubstituted pyrazolecarboxylic acids reveals the influence of structural factors on the efficiency of chlorination reactions, offering insights into the chemical versatility of these compounds (Lyalin, Petrosyan, & Ugrak, 2009).
Scientific Research Applications
Electrosynthesis Applications
Electrosynthesis of 4-chloropyrazolecarboxylic acids, including 4-(Chloromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid, involves chlorination at the Pt anode in NaCl aqueous solutions. The process's efficiency depends on the structures of the initial pyrazolecarboxylic acids, highlighting the significance of structural variations in electrosynthesis applications (Lyalin, Petrosyan & Ugrak, 2009).
Spectral and Structural Investigations
4-(Chloromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid has been studied for its spectral and structural properties. These studies include NMR, IR spectroscopy, and X-ray diffraction, providing valuable insights into the molecular structure and dynamics of such compounds (Viveka et al., 2016).
Synthesis and Biological Activity
This compound is involved in the synthesis of various biologically active derivatives. For instance, it has been used in the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating significant cytotoxic activities against various cancer cell lines (Deady et al., 2003).
Luminescence Properties in Complexes
The compound has been explored in the synthesis of metal complexes, exhibiting interesting luminescence properties. These properties are significant for potential applications in materials science and photophysical studies (Su et al., 2014).
Corrosion Inhibition
Pyrazole derivatives, including 4-(Chloromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid, have been studied for their effectiveness as corrosion inhibitors. These studies are crucial in industrial applications, particularly in protecting metals against corrosion in acidic environments (Ouali et al., 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(chloromethyl)-1-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-9-3-4(2-7)5(8-9)6(10)11/h3H,2H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYQBMQMCHKMNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
2060024-75-9 |
Source


|
| Record name | 4-(chloromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyano(3,4-dichlorophenyl)methyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2490878.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide](/img/structure/B2490879.png)
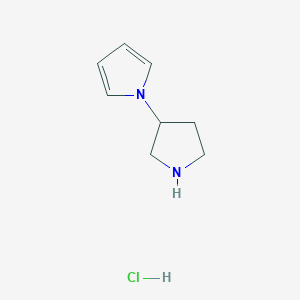
![[1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2490885.png)

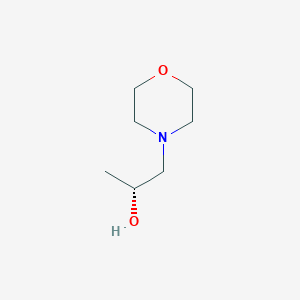

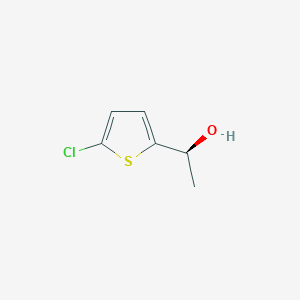
![N-(Cyanomethyl)-N-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2490893.png)
![4-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidin-2-one hydrochloride](/img/structure/B2490894.png)
![N-[(1-Aminocyclohexyl)methyl]-3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxamide;hydrochloride](/img/structure/B2490895.png)
